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1-(2-Chlorophenyl)-4-
Compound Name:
oxocyclohexanecarboxylic Acid

CAS No.: 1385694-61-0

Cat. No.: B3039884

. J

Executive Summary & Structural Significance

1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly functionalized cyclohexane
scaffold characterized by a quaternary carbon center at position C1, bearing both a carboxylic
acid and an ortho-substituted aryl group. This molecule represents a critical intermediate in the
synthesis of arylcyclohexylamines, a class of pharmacophores that includes NMDA receptor
antagonists like Ketamine and Tiletamine.[1]

Unlike the common 4-chlorophenyl analogs used in antimalarial research (e.g., Atovaquone
precursors), the 2-chlorophenyl substitution pattern introduces significant steric strain and
electronic effects, mimicking the "Ketamine" core. This guide details the structural properties,
validated synthetic pathways, and applications of this scaffold in generating spiro-cyclic
libraries and peptidomimetics.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][91[10][11]

The molecule features a cyclohexane ring constrained by a ketone at C4 and a quaternary
center at C1.[1] The ortho-chlorine atom forces the phenyl ring into a specific conformation
relative to the cyclohexane chair, influencing binding affinity in biological targets.[1]
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Table 1: Physicochemical Data Profile

Property Value / Description

CAS Number Not widely listed; Analog 4-Cl: 854446-73-4
Molecular Formula C13H13ClOs3

Molecular Weight 252.69 g/mol

Exact Mass 252.0553

ClogP (Predicted) 2.1 — 2.4 (Moderate Lipophilicity)

H-Bond Donors 1 (Carboxylic Acid)

H-Bond Acceptors 3 (Ketone, Acid Carbonyl, Hydroxyl)
Topological Polar Surface Area 54.4 A2

Rotatable Bonds 2 (C1-Phenyl, C1-Carboxyl)

3D Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation.[1]

o C1 Substitution: The bulky 2-chlorophenyl group typically prefers the equatorial position to
minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position.[1]

o Ortho-Effect: The chlorine atom at the ortho position creates steric clash with the
cyclohexane ring protons, restricting the rotation of the phenyl ring.[1] This "locked"
conformation is often critical for receptor selectivity (e.g., in NMDA or opioid receptor
ligands).[1]

Synthetic Methodology

Direct synthesis of the 2-chloro isomer requires overcoming the steric hindrance of the ortho-
chlorine during ring closure.[1] The most robust industrial route involves the Dialkylation-
Hydrolysis Strategy starting from aryl acetonitriles.[1]

Core Protocol: The Bis-Alkylation Route
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This protocol avoids the difficult arylation of a tertiary center by constructing the ring around the
quaternary carbon.[1]

Reagents & Precursors[1][2][3][4]
o Starting Material: 2-Chlorophenylacetonitrile (CAS 2856-63-5).[1]

o Alkylation Agent: Methyl acrylate (or 3,3'-oxydipropionitrile for alternative routes).[1]
e Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

e Solvent: THF or DMSO.

Step-by-Step Workflow

e Double Michael Addition (Ring Construction):
o Dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous THF.
o Add Methyl acrylate (2.2 eq) and catalytic t-BuOK.[1]

o Mechanism:[1] The benzylic anion undergoes double Michael addition to form a pimelate
diester intermediate.[1]

o Cyclization: Treat the intermediate with NaH to induce Dieckmann condensation, forming
the cyclohexane ring (4-oxocyclohexanecarboxylate derivative).[1]

o Decarboxylation & Functionalization:

o The resulting beta-keto ester is hydrolyzed and decarboxylated under acidic conditions
(HCI/Reflux) to yield 4-(2-chlorophenyl)-4-cyanocyclohexanone (Note: Isomer migration
may occur; alternative route uses bis(2-chloroethyl) ketals).

+ Refined Route: Ketal-Protected Alkylation (Recommended for High Purity)[1]

o Step A: React 2-chlorophenylacetonitrile with bis(2-bromoethyl) ethylene ketal using NaH
(2.5 eq) in DMSO at 60°C. This forms the protected 4-ketocyclohexane ring in one step.[1]
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o Step B (Nitrile Hydrolysis): Reflux the intermediate in 6M H2SOa/Acetic Acid (1:1) for 24
hours. This simultaneously deprotects the ketone and hydrolyzes the nitrile to the
carboxylic acid.[1]

o Step C (Purification): Isolate via acid-base extraction.[1] The product precipitates upon
acidification of the aqueous layer.[1]

Diagram: Synthetic Pathway (DOT)[1]

Reaction Logic
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Caption: Figure 1. Convergent synthesis strategy utilizing a ketal-protected bis-electrophile to
construct the quaternary center and cyclohexane ring simultaneously.

Applications in Drug Discovery[1]

This molecule serves as a versatile "divergent" scaffold.[1] The C1 acid and C4 ketone allow
for orthogonal functionalization.[1]

Synthesis of Spiro-Hydantoins

The C4 ketone is highly reactive towards the Bucherer-Bergs reaction.[1]

e Reagents: (NH4)2COs, KCN, Ethanol/Water.[1]
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e Product: A spiro-hydantoin derivative.[1]

o Relevance: These derivatives are investigated as aldose reductase inhibitors and modulators
of sigma receptors.[1]

Peptidomimetic Scaffolds
The carboxylic acid at C1 allows coupling to amino acids.[1]
e Protocol: Standard EDC/HOBt coupling with amines.

o Result: Conformationally restricted peptide analogs where the cyclohexane ring acts as a
rigid spacer, mimicking a proline or phenylalanine turn.[1]

Reductive Amination (Ketamine Analogs)

Reacting the C4 ketone with amines (e.g., methylamine) followed by reduction (NaBHa4) yields
1,4-disubstituted cyclohexylamines.[1]

¢ Note: This creates a "reversed" Ketamine analog where the amine is at C4 rather than
C2/C1, potentially altering the pharmacological profile from anesthetic to analgesic or
neuroprotective.[1]

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following validation
criteria:

e 'H NMR (DMSO-ds, 400 MHz):

o Aromatic Region: Multiplets at & 7.2—7.5 ppm (4H) corresponding to the 2-chlorophenyl
group.[1]

o Cyclohexane Ring: Complex multiplets at & 2.0-2.8 ppm (8H).[1] The protons adjacent to
the ketone (C3/C5) will appear more downfield (~2.4-2.6 ppm).[1]

o Carboxylic Acid: Broad singlet at 4 12.0-12.5 ppm (1H, exchangeable with D20).[1]

e Mass Spectrometry (ESI-):
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o Primary peak: [M-H]~ at m/z 251.0.[1]

o Chlorine Isotope Pattern: Distinct 3:1 ratio for peaks at 251.0 and 253.0.[1]

* IR Spectroscopy:

o Carboxylic Acid: Broad O-H stretch (2500-3300 cm~1*) and C=0 stretch (~1700-1720
cm™1).[1]

o Ketone: Distinct sharp C=0 stretch (~1715 cm~1).[1] Note: The two carbonyl peaks may
overlap.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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